5-chloro-2-ethyl-3-methyl-1H-indole
Description
Properties
IUPAC Name |
5-chloro-2-ethyl-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPVAKTMXCVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Sequential Reduction
This method involves four stages: ester protection, Friedel-Crafts acylation, reduction, and hydrolysis (Scheme 1).
Step 1: Ester Protection
5-Chloro-1H-indole-2-carboxylic acid (7) is protected as ethyl ester (8) using ethanol and sulfuric acid. This step prevents unwanted side reactions during subsequent acylation.
Step 2: Friedel-Crafts Acylation
Ester 8 undergoes acylation with acetyl chloride in the presence of AlCl₃, yielding 3-acetyl-5-chloro-1H-indole-2-carboxylate (9). Anhydrous dichloromethane at 0–5°C minimizes decomposition.
Step 3: Reduction
Triethylsilane in trifluoroacetic acid reduces the acetyl group to ethyl, producing 10. This regioselective reduction requires strict temperature control (25°C, 12 h).
Step 4: Hydrolysis and Functionalization
Ester 10 is hydrolyzed with NaOH/EtOH to carboxylic acid (11), which is then coupled with phenylethylamines via BOP reagent to form the target compound.
One-Pot Synthesis via Grignard Reagents
A streamlined approach utilizes Grignard reagents to assemble the indole skeleton (Scheme 2).
Procedure :
- Grignard Addition : N-Benzyloxindole (3) reacts with ethylmagnesium bromide (4 equiv) in THF at 0°C, forming a magnesium enolate.
- Borane Reduction : Borane-dimethyl sulfide complex (2 equiv) reduces intermediates, yielding 1-benzyl-5-chloro-2-ethyl-3-methyl-1H-indole (4r).
- Deprotection : Hydrogenolysis removes the benzyl group, affording the final product.
Optimization :
Functionalization of Pre-substituted Indoles
5-Chloro-3-methyl-1H-indole (2i) is alkylated at C2 using ethyl iodide and K₂CO₃ in DMF (80°C, 8 h). This method is less efficient due to competing N-alkylation but offers scalability.
Yield : 70–75% after recrystallization.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Friedel-Crafts Acylation | 54–68 | 95 | 24 |
| One-Pot Grignard | 82–88 | 98 | 6 |
| C2 Alkylation | 70–75 | 90 | 12 |
Critical Analysis of Methodologies
The one-pot Grignard method outperforms others in yield and time efficiency but requires anhydrous conditions. Friedel-Crafts acylation allows precise functionalization but involves multi-step purification. C2 alkylation is cost-effective for large-scale synthesis despite moderate yields.
Industrial and Research Implications
This compound serves as a precursor for cannabinoid receptor ligands and anticancer agents. The one-pot protocol is recommended for rapid synthesis in drug discovery, while C2 alkylation suits bulk production. Future studies should explore biocatalytic routes to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. Common electrophilic reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Electrophilic Substitution: Halogenated indoles, nitroindoles, and sulfonated indoles.
Oxidation: Indole-2-carboxylic acid, indole-3-carboxaldehyde.
Reduction: Indole-2-ethylamine, indole-3-methanol.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
5-chloro-2-ethyl-3-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: Indole derivatives are widely studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as tryptophan metabolism and indole-3-acetic acid (a plant hormone) pathways.
Material Science: Indole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-3-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The indole ring system allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules.
For example, as an anticancer agent, the compound may inhibit the activity of specific enzymes involved in cell proliferation or induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific indole derivative and its modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Melting Points :
- Analogs with nitro (e.g., 5-chloro-3-nitro-1H-indole) or carboxylic acid groups (e.g., 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid) exhibit higher melting points (>200°C) due to strong intermolecular interactions (hydrogen bonding, dipole-dipole) .
- Alkyl-substituted indoles (e.g., this compound) likely have lower melting points, though exact data are unavailable.
- Solubility: Carboxylic acid derivatives (e.g., ) show improved aqueous solubility compared to non-polar alkyl or aryl analogs (e.g., ). Nitro and chloro groups reduce solubility in polar solvents due to increased molecular rigidity and electron withdrawal .
Biological Activity
5-Chloro-2-ethyl-3-methyl-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, including traditional and green chemistry approaches. Its structure allows for diverse substitutions that can significantly affect its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from several studies:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 47 | Induction of apoptosis via caspase activation |
| 5-Chloro-Indole Derivative | A549 (lung cancer) | 29 | EGFR inhibition and apoptosis induction |
| 5-Chloro-Indole Derivative | HeLa (cervical cancer) | 38 | Inhibition of cell proliferation through cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:
- Caspase Activation : Compounds derived from this indole have been shown to increase the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl2. This shift promotes the activation of caspases, critical enzymes in the apoptotic pathway .
- EGFR Inhibition : Several studies have identified that certain derivatives effectively inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For instance, compounds with IC50 values as low as 9.5 nM against mutant EGFR variants have been reported, indicating strong potential for targeted therapies .
- Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects by preventing cells from dividing and proliferating .
Case Studies
Several case studies highlight the efficacy of this compound derivatives in vivo:
Q & A
Q. Key considerations :
- Substituent positioning in the ketone precursor dictates regioselectivity.
- Reaction duration (2–12 hours) and temperature (reflux vs. room temperature) impact yield and purity .
Basic Characterization: Which spectroscopic and analytical methods validate the structure of this compound?
- 1H NMR : Characteristic signals include aromatic protons (δ 6.8–7.4 ppm), ethyl group triplets (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2), and methyl singlet (δ 2.1–2.3 ppm) .
- 13C NMR : Aromatic carbons (δ 110–140 ppm), ethyl carbons (δ 10–25 ppm for CH3, δ 30–40 ppm for CH2), and methyl carbon (δ 20–25 ppm) .
- HRMS : Confirm molecular ion peak (C11H12ClN, expected m/z: 193.0668) .
- TLC : Use silica gel plates with ethyl acetate/hexane (Rf ≈ 0.5–0.7) to monitor reaction progress .
Advanced Optimization: How can reaction conditions be optimized to improve synthesis yield?
Data from analogous indole syntheses suggest:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| I₂ (10 mol%) | MeCN | 40 | 5 | 98 | |
| FeCl₃ | MeCN | 40 | 12 | 67 | |
| None | AcOH | Reflux | 2 | 60–70 |
Q. Key findings :
- Iodine catalysis in MeCN at 40°C maximizes yield (98%) for electrophilic substitutions .
- Prolonged reflux in acetic acid without catalysts yields ~60–70% but requires simpler setup .
Advanced Biological Evaluation: What methodologies assess the compound’s bioactivity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., Flt3) using ATP-competitive assays (IC50 determination) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) to measure Ki values .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, alkyl groups) at positions 1, 4, or 6 and compare bioactivity .
Q. Data interpretation :
- Cl at position 5 enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites .
- Ethyl and methyl groups may improve lipophilicity (logP ~2.96), enhancing membrane permeability .
Advanced Data Contradictions: How to resolve discrepancies in spectral or biological data?
- Spectral conflicts :
- Bioactivity variability :
- Standardize assay protocols (e.g., cell line, incubation time) to minimize inter-lab variability .
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Advanced Computational Modeling: How to predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., Flt3 kinase PDB: 1RJB) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR : Correlate substituent properties (Hammett σ, logP) with bioactivity using partial least squares regression .
Advanced Functionalization: What strategies enable selective derivatization of the indole core?
- Electrophilic substitution :
- Cross-coupling :
- Suzuki-Miyaura coupling at position 5 (Cl as leaving group) to introduce aryl/heteroaryl moieties .
- Reductive alkylation :
- Convert Cl to NH2 via Pd/C-catalyzed hydrogenation, then couple with carboxylic acids .
Advanced Stability Studies: How to evaluate the compound’s stability under storage or experimental conditions?
- HPLC-MS : Monitor degradation products over time (e.g., hydrolysis of ethyl group in acidic/basic conditions) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td ~200–250°C inferred from analogs) .
- Light sensitivity : Store at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
